ZIP (Scrambled)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ZIP (Scrambled) is a scrambled peptide used as a negative control for zeta inhibitory peptide (ZIP). It is often utilized in research to validate the specificity of ZIP’s effects by providing a comparison with a non-functional variant. ZIP (Scrambled) does not inhibit protein kinase M zeta, making it an essential tool in studies involving protein kinase M zeta-related pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ZIP (Scrambled) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of ZIP (Scrambled) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and use.

Analyse Des Réactions Chimiques

Types of Reactions

ZIP (Scrambled) primarily undergoes peptide bond formation and cleavage reactions. It does not participate in typical organic reactions like oxidation or reduction due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)

Purification: High-performance liquid chromatography (HPLC)

Major Products

The major product of the synthesis is the ZIP (Scrambled) peptide itself. No significant by-products are formed if the synthesis is carried out correctly.

Applications De Recherche Scientifique

Neuroscience

- Memory and Learning Studies : ZIP (Scrambled) is frequently used in neuroscience to differentiate between the specific effects of ZIP on memory consolidation and potential off-target effects. For example, studies have shown that while ZIP disrupts long-term potentiation (LTP) and memory, ZIP (Scrambled) serves as a control to confirm these findings without confounding results from non-specific actions .

Cell Biology

- Cell Signaling Pathways : Researchers utilize ZIP (Scrambled) to explore signaling pathways involving PKMζ. By comparing the effects of ZIP and its scrambled variant, scientists can ascertain whether observed cellular responses are indeed due to PKMζ inhibition or other factors .

Pharmacology

- Testing Inhibitor Specificity : In pharmacological research, ZIP (Scrambled) is employed to evaluate the specificity of inhibitors targeting PKMζ. This ensures that any observed pharmacological effects can be accurately attributed to the intended target rather than off-target interactions .

Comparative Data Table

Case Study 1: Memory Disruption in Rodent Models

In a study examining the role of PKMζ in memory disruption, researchers applied both ZIP and ZIP (Scrambled) to rodent models. The results indicated that while ZIP effectively impaired memory retention, the scrambled variant did not produce significant changes in memory performance, validating its role as a control peptide .

Case Study 2: Signaling Pathway Analysis

A detailed analysis was conducted using cell cultures treated with ZIP and ZIP (Scrambled). The findings revealed that only cells treated with ZIP exhibited altered signaling pathways associated with synaptic plasticity, further confirming the necessity of using scrambled peptides as controls in such experiments .

Mécanisme D'action

ZIP (Scrambled) does not have a specific mechanism of action as it is designed to be a non-functional control peptide. It does not inhibit protein kinase M zeta or interact with its molecular targets and pathways. Its primary role is to serve as a baseline to compare the effects of functional peptides like ZIP .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zeta Inhibitory Peptide (ZIP): A functional peptide that inhibits protein kinase M zeta.

Scrambled Control Peptides: Other scrambled peptides used as controls in various studies.

Uniqueness

ZIP (Scrambled) is unique in its specific sequence designed to mimic ZIP without inhibiting protein kinase M zeta. This makes it an invaluable tool for validating the specificity of ZIP’s effects in research.

Activité Biologique

Zeta Inhibitory Peptide (ZIP) is a synthetic peptide that has garnered significant attention for its role in modulating synaptic plasticity and memory processes. The "scrambled" variant of ZIP, often referred to as scrZIP, serves as a control in various research contexts to elucidate the specific biological activities attributed to the active form of the peptide. This article explores the biological activity of ZIP (Scrambled), focusing on its mechanisms, effects on synaptic transmission, and implications for memory and learning.

ZIP (Scrambled) is designed to mimic the structure of ZIP but lacks its inhibitory effects on Protein Kinase M ζ (PKMζ). Research indicates that while ZIP is believed to interfere with long-term potentiation (LTP) and memory retention through PKMζ inhibition, scrZIP does not exhibit these effects. Instead, studies suggest that both ZIP and scrZIP can influence synaptic activity through alternative pathways that do not involve PKMζ directly.

- Induction of Nitric Oxide Production : Both ZIP and scrZIP have been shown to induce the production of nitric oxide (NO) by releasing free arginine residues upon cleavage by cell peptidases. This process leads to the nitrosylation and subsequent phosphorylation of AMPA receptor subunits, particularly GluA1, which results in their endocytosis and downregulation at the synaptic membrane .

- Impact on AMPAR-EPSCs : Electrophysiological studies demonstrated that application of scrZIP leads to a marked depression of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neuronal slices. This effect was observed to be similar to that induced by ZIP, suggesting a shared pathway in their action despite scrZIP's lack of PKMζ inhibition .

Case Studies and Experimental Data

Several studies have investigated the effects of ZIP and scrZIP on neural activity, synaptic transmission, and memory processes:

- Study on Memory Impairment : In a study involving hippocampal slices from PKMζ knockout mice, both ZIP and scrZIP were found to abolish established LTP, indicating that their effects are not solely dependent on PKMζ inhibition . This finding challenges the traditional view that PKMζ is essential for LTP maintenance.

- Electrophysiological Analysis : A comprehensive electrophysiological analysis showed that application of scrZIP resulted in significant alterations in AMPAR-EPSCs similar to those observed with ZIP. This suggests that scrZIP can still modulate synaptic function despite lacking the specific inhibitory properties associated with ZIP .

- Phosphorylation Studies : Investigations into the phosphorylation state of GluA1 revealed that both peptides enhance GluA1-S831 phosphorylation compared to vehicle-treated controls. This phosphorylation is critical for AMPAR trafficking and synaptic plasticity .

Data Tables

The following table summarizes key findings from studies examining the biological activity of ZIP (Scrambled):

Propriétés

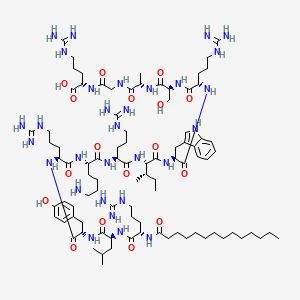

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEXADZIYANTGH-HOHDCHNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N30O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1928.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.